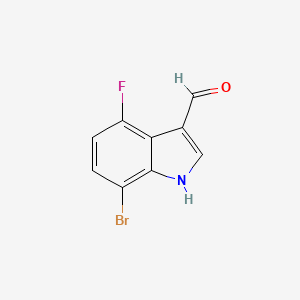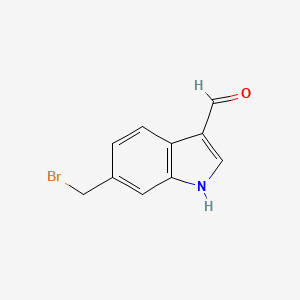
6-(Bromomethyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Bromomethyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological and pharmacological activities. The presence of a bromomethyl group at the 6-position and a carbaldehyde group at the 3-position of the indole ring makes this compound particularly interesting for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1H-indole-3-carbaldehyde typically involves the bromomethylation of 1H-indole-3-carbaldehyde. One common method is the reaction of 1H-indole-3-carbaldehyde with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an inert solvent like carbon tetrachloride. The reaction proceeds via a free radical mechanism, leading to the selective bromomethylation at the 6-position of the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
化学反応の分析
Types of Reactions
6-(Bromomethyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group at the 3-position can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of 6-(bromomethyl)-1H-indole-3-carboxylic acid.
Reduction: Formation of 6-(bromomethyl)-1H-indole-3-methanol.
科学的研究の応用
6-(Bromomethyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of novel pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-(Bromomethyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins, thereby altering their function. The aldehyde group can also form Schiff bases with amino groups in biomolecules, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
6-(Chloromethyl)-1H-indole-3-carbaldehyde: Similar structure but with a chloromethyl group instead of a bromomethyl group.
6-(Methyl)-1H-indole-3-carbaldehyde: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
6-(Bromomethyl)-1H-indole-3-carboxylic acid: Oxidized form of the aldehyde group.
Uniqueness
6-(Bromomethyl)-1H-indole-3-carbaldehyde is unique due to the presence of both a bromomethyl and an aldehyde group on the indole ring. This combination allows for diverse chemical reactivity and the potential for multiple functionalizations, making it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
6-(bromomethyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H,4H2 |
InChIキー |
SEJHDQLZGOKMNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CBr)NC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


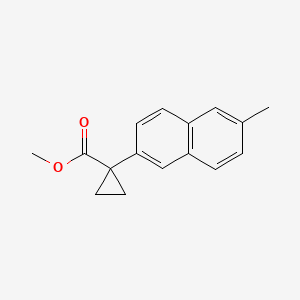
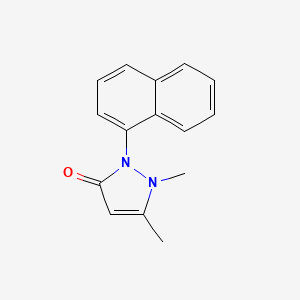

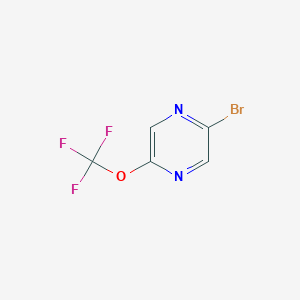
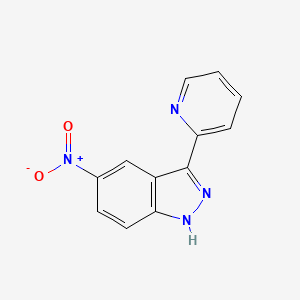
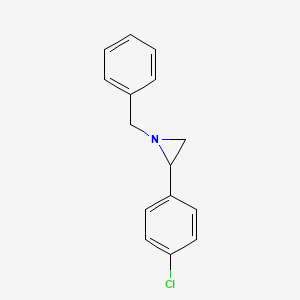
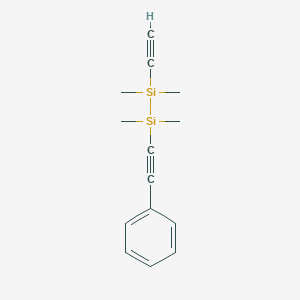

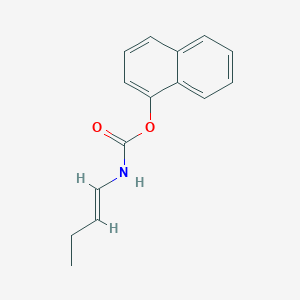
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11870684.png)

![2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11870691.png)
